molecular formula C8H12O2 B14629180 2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one CAS No. 54639-82-6

2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one

Cat. No.: B14629180
CAS No.: 54639-82-6
M. Wt: 140.18 g/mol
InChI Key: HJNJSDSSHSURQS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentenone, featuring a hydroxyl group and an isopropyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols, which affords cyclopentenone derivatives . Another method includes the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also viable synthetic routes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The acid-catalyzed dehydration method is often preferred due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

54639-82-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-hydroxy-4-propan-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-5(2)6-3-7(9)8(10)4-6/h3,5-6,9H,4H2,1-2H3

InChI Key

HJNJSDSSHSURQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)C(=C1)O

Origin of Product

United States

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